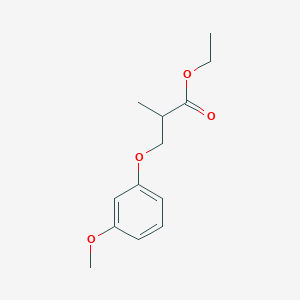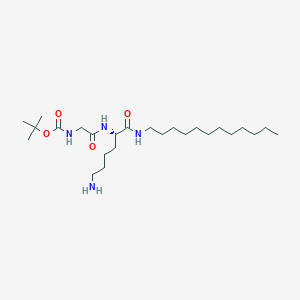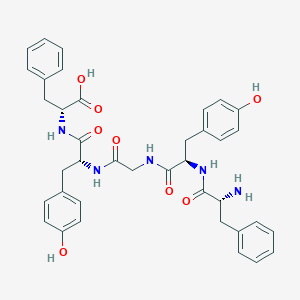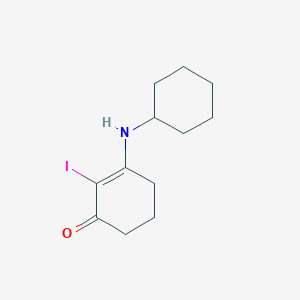
2,2,3,3,4,4,5,5-Octamethyldodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,5,5-Octamethyldodecane: is an organic compound with the molecular formula C14H30 It is a highly branched alkane, characterized by the presence of eight methyl groups attached to a dodecane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5-Octamethyldodecane typically involves the alkylation of a suitable precursor with methylating agents. One common method is the Friedel-Crafts alkylation, where a dodecane derivative is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as purification through distillation and crystallization to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3,3,4,4,5,5-Octamethyldodecane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation using reagents like chlorine or bromine in the presence of light or a radical initiator.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, although the highly branched structure may limit the extent of oxidation.
Major Products:
Substitution Reactions: Halogenated derivatives of this compound.
Oxidation Reactions: Oxidized products such as alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: 2,2,3,3,4,4,5,5-Octamethyldodecane is used as a model compound in studies of branched alkanes. Its unique structure makes it valuable for understanding the behavior of highly branched hydrocarbons in various chemical reactions.
Biology and Medicine: While specific biological applications are limited, the compound’s structural analogs are studied for their potential use in drug delivery systems due to their hydrophobic nature and ability to interact with lipid membranes.
Industry: In the industrial sector, this compound is used as a reference standard in the calibration of analytical instruments. It is also explored for its potential use as a lubricant additive due to its branched structure, which can enhance the lubricating properties of oils.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,5,5-Octamethyldodecane in chemical reactions involves the interaction of its methyl groups with various reagents. In substitution reactions, the methyl groups can be replaced by halogens or other substituents. In oxidation reactions, the compound’s branched structure influences the formation of oxidized products.
Comparación Con Compuestos Similares
2,2,3,3,4,4,5,5-Octamethylhexane: Another highly branched alkane with a shorter carbon chain.
2,2,3,3,4,4,5,5-Octamethylpentane: Similar in structure but with an even shorter carbon chain.
Uniqueness: 2,2,3,3,4,4,5,5-Octamethyldodecane is unique due to its longer carbon chain compared to other similar compounds. This extended structure provides different physical and chemical properties, making it suitable for specific applications where shorter branched alkanes may not be effective.
Propiedades
Número CAS |
628716-61-0 |
|---|---|
Fórmula molecular |
C20H42 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5-octamethyldodecane |
InChI |
InChI=1S/C20H42/c1-11-12-13-14-15-16-18(5,6)20(9,10)19(7,8)17(2,3)4/h11-16H2,1-10H3 |
Clave InChI |
QDEOBFKAXLSLEV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C)(C)C(C)(C)C(C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine](/img/structure/B12578906.png)

![3-Chloro-N-(4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12578910.png)

![(2S,3R,4S,8S,9R,10R,11S,12S)-3,9-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,4,6,8,10,12-hexamethylhexadeca-5,13,15-triene-1,11-diol](/img/structure/B12578918.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide](/img/structure/B12578922.png)
![5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12578932.png)


![Methanimidamide, N'-[2-(1H-indol-3-yl)ethyl]-N,N-dimethyl-](/img/structure/B12578953.png)




